molecular formula C12H16ClNO B1474088 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1592971-54-4

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No.: B1474088
CAS No.: 1592971-54-4
M. Wt: 225.71 g/mol
InChI Key: MLAXKGMPBPKFOP-UHFFFAOYSA-N
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Description

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a synthetic organic compound of significant interest in medicinal chemistry research. This substance, which features a cyclobutanol core linked to a 2-chlorobenzylamino moiety, is primarily investigated as a key chemical intermediate or precursor in the synthesis of more complex molecules. Researchers explore its utility in building novel pharmacophores and studying structure-activity relationships. The presence of both hydroxyl and amine functional groups on a small, strained ring system makes it a versatile building block for further chemical modification. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please inquire for specific CAS number, molecular formula, and detailed specifications.

Properties

IUPAC Name

1-[[(2-chlorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAXKGMPBPKFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol, with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features a cyclobutane ring substituted with a chlorophenyl group and an amino alcohol moiety, suggesting potential biological activities that merit detailed investigation.

  • IUPAC Name : 1-[[(2-chlorophenyl)methylamino]methyl]cyclobutan-1-ol
  • Molecular Formula : C12H16ClNO
  • Molecular Weight : 225.71 g/mol
  • Purity : Typically around 95%.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but its structural components suggest several possible pharmacological effects:

Potential Pharmacological Effects

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, particularly against Gram-positive bacteria.
  • CNS Activity : The presence of the amino group indicates potential for central nervous system activity, possibly influencing neurotransmitter systems.
  • Antitumor Properties : Analogous compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess antitumor activity.

Case Study 1: Antimicrobial Activity

A study on structurally similar cyclobutane derivatives revealed significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis, which is a common action among many phenolic compounds .

Case Study 2: CNS Effects

Research involving chlorophenyl derivatives has indicated modulation of serotonin receptors. For instance, compounds with similar functional groups were found to inhibit serotonin reuptake, suggesting potential antidepressant effects .

Case Study 3: Antitumor Activity

In vitro studies on related compounds have shown effectiveness against various cancer cell lines, including breast and renal cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

Data Table of Related Compounds

Compound NameMolecular FormulaActivity TypeReference
1-(2-Chlorophenyl)-N-methylmethanamineC9H12ClNAntimicrobial
N-(2-Chlorophenyl)-N'-hydroxyureaC8H9ClN2OAntitumor
4-(2-Chlorophenyl)-1-piperidinolC11H14ClNCNS activity

Comparison with Similar Compounds

a. 1-[(Methylamino)methyl]cyclobutan-1-ol

  • Molecular Formula: C₆H₁₃NO (MW: 115.18 g/mol) .
  • Key Differences: Replaces the chlorophenyl group with a methylamino moiety.
  • Implications: Reduced lipophilicity (logP) compared to the target compound, likely improving aqueous solubility but decreasing membrane permeability.

b. 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

  • Molecular Formula : C₉H₂₀N₂O (MW: 172.27 g/mol) .
  • Key Differences: Substitutes the chlorophenyl group with a flexible 4-aminobutyl chain.
  • However, the lack of aromaticity may reduce affinity for hydrophobic binding pockets.

Chlorophenyl-Containing Compounds

a. Epoxiconazole

  • Molecular Formula : C₁₇H₁₃ClFN₃O (MW: 329.76 g/mol) .
  • Key Features : Contains a triazole ring and oxirane group, critical for antifungal activity via ergosterol synthesis inhibition.
  • Comparison : While both compounds share a chlorophenyl group, the target compound lacks the triazole and epoxide functionalities, suggesting divergent mechanisms of action.

b. CDFII

  • Molecular Formula : C₂₇H₂₃ClFN₃ (MW: 444.95 g/mol) .
  • Key Features : Indole-piperidine scaffold with a chlorophenyl group, active as a MRSA synergist.
  • Comparison: The target compound’s cyclobutanol core and simpler substituent may limit its ability to mimic CDFII’s complex interactions with bacterial targets.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol C₁₂H₁₇ClNO ~226.7* (2-Chlorophenyl)methylaminomethyl High lipophilicity, rigid core
1-[(Methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Methylaminomethyl Compact, hydrophilic
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-Aminobutylaminomethyl Flexible chain, basic amine
Epoxiconazole C₁₇H₁₃ClFN₃O 329.76 Triazole, oxirane, chlorophenyl Antifungal, ergosterol inhibitor
CDFII C₂₇H₂₃ClFN₃ 444.95 Indole, piperidine, chlorophenyl MRSA synergist

*Calculated based on structural analysis.

Preparation Methods

Starting Materials

  • 2-Chlorobenzylamine : Provides the 2-chlorophenylmethylamino moiety.
  • Cyclobutanone : Supplies the cyclobutanone ring that is converted to cyclobutan-1-ol upon reaction.

Reaction Conditions

The synthesis generally proceeds via a condensation reaction between the amine and the ketone, forming an imine intermediate, which is subsequently reduced to the amino alcohol. Key aspects include:

  • Solvent : Commonly used solvents include ethanol, methanol, or other polar protic solvents facilitating the reaction.
  • Temperature : Mild heating (room temperature to reflux) is applied to drive the reaction.
  • Catalysts/Reducing Agents : Depending on the protocol, reducing agents such as sodium borohydride may be used to reduce the imine intermediate to the amino alcohol.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Outcome
1 Formation of imine intermediate 2-Chlorobenzylamine + Cyclobutanone, solvent, mild heating Imine intermediate
2 Reduction of imine to amino alcohol Sodium borohydride or equivalent reducing agent, room temperature This compound

Purification

  • Techniques : Recrystallization or chromatographic methods (e.g., column chromatography) are employed to purify the final product.
  • Yield Optimization : Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and purity.

Research Findings and Data

Molecular Properties

Property Value
Molecular Formula C11H14ClNO
Molecular Weight Approx. 205.69 g/mol
Structural Features Cyclobutanol ring, 2-chlorophenylmethylamino substituent

Reaction Mechanism Insights

  • The initial nucleophilic attack of the amine nitrogen on the carbonyl carbon of cyclobutanone forms a Schiff base (imine).
  • Subsequent reduction of the imine double bond yields the secondary amino alcohol.
  • The presence of the 2-chlorophenyl group influences the electronic environment, potentially affecting reaction kinetics and stereochemistry.

Optimization Parameters

  • Solvent Effects : Polar protic solvents enhance imine formation and reduction efficiency.
  • Temperature Control : Elevated temperatures accelerate imine formation but must be balanced to avoid side reactions.
  • Reducing Agent Selection : Sodium borohydride is preferred for its selectivity and mild conditions.

Comparative Analysis with Related Compounds

Compound Starting Materials Key Reaction Yield Notes
This compound 2-Chlorobenzylamine + Cyclobutanone Imine formation + reduction Moderate to high Well-documented method
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol Similar amine and ketone Similar condensation and reduction Variable Similar synthetic approach but different substitution pattern

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, a similar cyclobutane derivative (2-(2-chlorophenyl)cyclobutan-1-amine) was synthesized using borohydride reduction of an imine intermediate derived from 2-chlorobenzaldehyde and cyclobutanamine . Optimizing pH (neutral to slightly basic) and temperature (25–50°C) improves yield. Catalytic hydrogenation (H₂/Pd-C) may also be employed for selective reduction .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques :

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., cyclobutane ring protons at δ 1.5–2.5 ppm and aromatic protons at δ 7.2–7.5 ppm for the 2-chlorophenyl group) .
  • Mass Spectrometry (MS) : Verify molecular ion peak at m/z 209.6 (C₁₁H₁₃ClNO⁺) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

  • Methodological Answer :

  • LogP : ~2.2 (predicted via XlogP3), indicating moderate hydrophobicity, suitable for lipid membrane penetration .
  • Hydrogen bonding : One donor (NH) and one acceptor (OH), enabling polar interactions in aqueous buffers (e.g., PBS at pH 7.4) .
  • Rotatable bonds : Two (amine and hydroxyl groups), affecting conformational flexibility .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring affect biological activity, and what chiral resolution methods are applicable?

  • Methodological Answer : Enantiomers can be resolved using chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) or kinetic resolution via enantioselective enzymes (e.g., lipases). Absolute configuration is confirmed by X-ray crystallography (as in a related aminophenol compound, where intramolecular O-H⋯N hydrogen bonding stabilizes conformation) . Bioactivity assays (e.g., enzyme inhibition) must be performed on separated enantiomers to correlate stereochemistry with potency .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with protein structures (e.g., PDB IDs for aminergic GPCRs). The chlorophenyl group may engage in hydrophobic interactions, while the hydroxyl and amine groups form hydrogen bonds .
  • MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to evaluate conformational dynamics .

Q. How are contradictions in spectral data or reactivity profiles addressed during structural elucidation?

  • Methodological Answer :

  • IR spectroscopy : Resolve discrepancies in NH/OH stretching regions (3200–3500 cm⁻¹) by comparing solid-state (KBr pellet) vs. solution (ATR) spectra.
  • Reactivity validation : If unexpected substituent effects occur (e.g., cyclobutane ring strain altering nucleophilicity), perform DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Reactant of Route 2
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1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol

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